Acetic acid, cyano[[(1,1-dimethylethoxy)carbonyl]amino]- (9CI)
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Overview
Description
Acetic acid, cyano[[(1,1-dimethylethoxy)carbonyl]amino]- (9CI) is a chemical compound with the molecular formula C8H12N2O4 and a molecular weight of 200.19 g/mol . . This compound is characterized by the presence of a cyano group, a tert-butoxycarbonyl (Boc) protected amino group, and an acetic acid moiety.
Preparation Methods
The synthesis of acetic acid, cyano[[(1,1-dimethylethoxy)carbonyl]amino]- (9CI) typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tert-butyl carbamate and cyanoacetic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Protection of Amino Group: The amino group is protected using tert-butyl chloroformate to form the Boc-protected intermediate.
Formation of Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction, typically using a cyanide source such as sodium cyanide or potassium cyanide.
Chemical Reactions Analysis
Acetic acid, cyano[[(1,1-dimethylethoxy)carbonyl]amino]- (9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the Boc-protected amino group is replaced by other functional groups using appropriate reagents.
Scientific Research Applications
Acetic acid, cyano[[(1,1-dimethylethoxy)carbonyl]amino]- (9CI) has several scientific research applications, including:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of various compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the synthesis of potential drug candidates, particularly in the development of inhibitors for specific enzymes or receptors.
Mechanism of Action
The mechanism of action of acetic acid, cyano[[(1,1-dimethylethoxy)carbonyl]amino]- (9CI) involves its interaction with specific molecular targets. The cyano group can act as a nucleophile, participating in various chemical reactions. The Boc-protected amino group can be deprotected to reveal the free amino group, which can then interact with enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving nucleophilic substitution, oxidation, and reduction reactions .
Comparison with Similar Compounds
Acetic acid, cyano[[(1,1-dimethylethoxy)carbonyl]amino]- (9CI) can be compared with similar compounds such as:
Acetic acid, chloro[[(1,1-dimethylethoxy)carbonyl]amino]- (9CI): This compound has a chloro group instead of a cyano group, leading to different reactivity and applications.
Acetic acid, bromo[[(1,1-dimethylethoxy)carbonyl]amino]- (9CI):
Acetic acid, iodo[[(1,1-dimethylethoxy)carbonyl]amino]- (9CI): The iodo group imparts unique characteristics to the compound, making it suitable for specific applications.
Properties
IUPAC Name |
2-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O4/c1-8(2,3)14-7(13)10-5(4-9)6(11)12/h5H,1-3H3,(H,10,13)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHAVRMAESBRPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C#N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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